Cas no 71889-75-3 (1H-Indole-5-carboxamidine)
1H-Indole-5-carboxamidine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Indole-5-carboximidamide
- 1h-indole-5-carboxamidine
- 5-Amidinoindole
- SCHEMBL563181
- AKOS006352033
- 71889-75-3
- FT-0756503
- CS-0455193
- EN300-1839766
- BDBM50027306
- AB18264
- CHEMBL26490
- DB-074491
- 1H-Indole-5-carboxamidine
-
- MDL: MFCD04114412
- Inchi: 1S/C9H9N3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,12H,(H3,10,11)
- InChI Key: DAUPWONEWDTPEP-UHFFFAOYSA-N
- SMILES: N1C=CC2C=C(C(=N)N)C=CC1=2
Computed Properties
- Exact Mass: 159.08000
- Monoisotopic Mass: 159.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 65.7A^2
Experimental Properties
- Density: 1.34
- Boiling Point: 364.6°C at 760 mmHg
- Flash Point: 174.3°C
- Refractive Index: 1.699
- PSA: 65.66000
- LogP: 2.25200
1H-Indole-5-carboxamidine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Indole-5-carboxamidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199007541-5g |
1H-Indole-5-carboximidamide |
71889-75-3 | 97% | 5g |
$1090.74 | 2023-09-01 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0021-1g |
1H-Indole-5-carboxamidine |
71889-75-3 | 98% | 1g |
11702.99CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0021-5g |
1H-Indole-5-carboxamidine |
71889-75-3 | 98% | 5g |
41384.47CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0021-500mg |
1H-Indole-5-carboxamidine |
71889-75-3 | 98% | 500mg |
6275.51CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 12R0021-100mg |
1H-Indole-5-carboxamidine |
71889-75-3 | 98% | 100mg |
3561.78CNY | 2021-05-07 | |
| Chemenu | CM146698-5g |
1H-Indole-5-carboxamidine |
71889-75-3 | 95%+ | 5g |
$1041 | 2021-08-05 | |
| TRC | H249190-25mg |
1H-Indole-5-carboxamidine |
71889-75-3 | 25mg |
$ 110.00 | 2022-06-04 | ||
| TRC | H249190-50mg |
1H-Indole-5-carboxamidine |
71889-75-3 | 50mg |
$ 185.00 | 2022-06-04 | ||
| Chemenu | CM146698-1g |
1H-Indole-5-carboxamidine |
71889-75-3 | 95%+ | 1g |
$318 | 2024-07-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525860-100mg |
1H-indole-5-carboximidamide |
71889-75-3 | 98% | 100mg |
¥3561.00 | 2024-05-02 |
1H-Indole-5-carboxamidine Suppliers
1H-Indole-5-carboxamidine Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
Additional information on 1H-Indole-5-carboxamidine
Comprehensive Overview of 1H-Indole-5-carboxamidine (CAS No. 71889-75-3): Properties, Applications, and Research Insights
1H-Indole-5-carboxamidine (CAS No. 71889-75-3) is a specialized organic compound belonging to the indole derivative family, renowned for its versatile applications in pharmaceutical research, agrochemical development, and material science. With the growing demand for heterocyclic compounds in drug discovery, this molecule has garnered significant attention due to its unique carboxamidine functional group, which enhances its reactivity and binding affinity in biological systems. Researchers and industry professionals frequently search for terms like "1H-Indole-5-carboxamidine synthesis", "CAS 71889-75-3 applications", and "indole derivatives in medicinal chemistry", reflecting its relevance in cutting-edge scientific endeavors.
The molecular structure of 1H-Indole-5-carboxamidine features a fused benzopyrrole ring system, which is pivotal for its interactions with enzymes and receptors. This structural motif is shared with many bioactive natural products, making it a valuable scaffold for designing small-molecule inhibitors and therapeutic agents. Recent studies highlight its potential in targeting inflammatory pathways and neurological disorders, aligning with trending topics such as "neuroprotective indole compounds" and "anti-inflammatory drug development". The compound’s CAS registry number (71889-75-3) ensures precise identification in global chemical databases, a critical factor for regulatory compliance and patent filings.
In the context of green chemistry and sustainable synthesis, 1H-Indole-5-carboxamidine has been explored as a building block for eco-friendly catalysts and biodegradable materials. Searches for "sustainable heterocyclic compounds" and "green synthesis of indole derivatives" have surged, underscoring the intersection of environmental concerns and chemical innovation. Analytical techniques such as HPLC, NMR, and mass spectrometry are routinely employed to characterize this compound, ensuring purity and consistency for industrial applications.
From a commercial perspective, 1H-Indole-5-carboxamidine is supplied by leading chemical manufacturers under stringent quality controls, catering to the needs of pharmaceutical intermediates and research laboratories. Its role in high-throughput screening and combinatorial chemistry further solidifies its position in modern drug discovery pipelines. Frequently asked questions like "Where to buy CAS 71889-75-3?" and "What are the alternatives to 1H-Indole-5-carboxamidine?" highlight its market demand and substitutability challenges.
Ongoing research continues to unveil novel applications of 1H-Indole-5-carboxamidine, particularly in cancer therapeutics and antiviral agents. The compound’s mechanism of action in modulating protein-protein interactions and signal transduction pathways is a hot topic in peer-reviewed journals. As the scientific community delves deeper into precision medicine, the demand for tailored indole-based molecules like this is expected to rise, driven by queries such as "indole carboxamidine pharmacokinetics" and "structure-activity relationship of CAS 71889-75-3".
In summary, 1H-Indole-5-carboxamidine (CAS No. 71889-75-3) exemplifies the convergence of chemical innovation and biomedical research. Its multifaceted utility, coupled with evolving industrial and environmental priorities, ensures its prominence in both academic and commercial spheres. For researchers seeking reliable data on this compound, keywords like "indole-5-carboxamidine supplier", "71889-75-3 spectral data", and "indole derivatives in drug design" serve as essential entry points to the latest advancements.
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